molecular formula C13H13NO2 B12332382 (3-(6-Methoxypyridin-3-yl)phenyl)methanol

(3-(6-Methoxypyridin-3-yl)phenyl)methanol

Cat. No.: B12332382
M. Wt: 215.25 g/mol
InChI Key: JPNPZWBWUZSLCL-UHFFFAOYSA-N
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Description

(3-(6-Methoxypyridin-3-yl)phenyl)methanol (CAS 1186193-53-2) is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . This pyridine derivative features a benzyl alcohol moiety and is supplied with a high purity level of 97% . It is exclusively for in-vitro research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use . As a building block in organic chemistry, this compound is valuable for synthesizing more complex molecules, particularly in medicinal chemistry for developing pharmaceutical intermediates and agrochemicals . Its structure allows for various chemical modifications, and it can undergo reactions such as oxidation to form corresponding aldehydes or ketones, and reduction to produce other alcohol derivatives . Common reagents for these transformations include potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction . Researchers utilize this compound in exploratory biology studies, where related structures have been investigated for potential antimicrobial and anti-inflammatory properties . Precautionary statements for safe handling include using personal protective equipment, avoiding breathing dust/fume/gas, and washing skin thoroughly after use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[3-(6-methoxypyridin-3-yl)phenyl]methanol

InChI

InChI=1S/C13H13NO2/c1-16-13-6-5-12(8-14-13)11-4-2-3-10(7-11)9-15/h2-8,15H,9H2,1H3

InChI Key

JPNPZWBWUZSLCL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=CC(=C2)CO

Origin of Product

United States

Reactivity and Derivatization Studies of 3 6 Methoxypyridin 3 Yl Phenyl Methanol

Oxidative Transformations of the Benzylic Alcohol Moiety

The benzylic alcohol functional group is a primary site for oxidative transformations. The conversion of this moiety into aldehydes or ketones is a fundamental reaction in organic synthesis, providing access to key carbonyl compounds.

Selective Oxidation to Aldehydes and Ketones

The selective oxidation of primary benzylic alcohols, such as (3-(6-Methoxypyridin-3-yl)phenyl)methanol, to the corresponding aldehyde is a common yet challenging transformation due to the potential for over-oxidation to the carboxylic acid. A variety of reagents and catalytic systems have been developed to achieve this selectivity. Traditional methods often employ stoichiometric amounts of heavy-metal oxidants like manganese dioxide (MnO₂) or chromium-based reagents. quimicaorganica.org However, modern synthetic chemistry favors catalytic methods that are more environmentally benign. quimicaorganica.orgnih.gov

The selective synthesis of benzylic alcohols can be challenging because the alcohol products are often susceptible to a second, faster oxidation to the corresponding ketone or aldehyde. sigmaaldrich.com For the target molecule, this transformation would yield 3-(6-Methoxypyridin-3-yl)benzaldehyde . The choice of oxidant and reaction conditions is critical to prevent the formation of the corresponding benzoic acid derivative.

Metal-Catalyzed Aerobic Oxidation Mechanisms

Metal-catalyzed aerobic oxidation, using molecular oxygen from the air as the ultimate oxidant, represents a green and efficient method for converting alcohols to carbonyls. quimicaorganica.orgnih.gov These systems are often preferred in both laboratory and industrial settings.

A widely studied and effective system involves a copper catalyst in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.gov The catalytic cycle of the Cu/TEMPO system can be broadly divided into two stages: catalyst oxidation and substrate oxidation. nih.gov

Catalyst Oxidation: A Cu(I) species is oxidized by atmospheric oxygen to a Cu(II) species. nih.gov

Substrate Oxidation: The benzylic alcohol is then oxidized by the Cu(II) complex and TEMPO to yield the aldehyde, regenerating the Cu(I) catalyst in the process. nih.gov

These reactions are typically performed under mild, room-temperature conditions and are compatible with a diverse range of benzylic alcohols. nih.govnih.gov Various metal-organic frameworks (MOFs) have also been employed as heterogeneous catalysts, often in combination with TEMPO, to facilitate the aerobic oxidation of benzylic alcohols. prepchem.com

Below is a table summarizing common metal-based catalyst systems used for the aerobic oxidation of benzylic alcohols.

Table 1: Representative Metal-Catalyzed Systems for Benzylic Alcohol Oxidation
Catalyst SystemCo-catalyst/OxidantSolventKey FeaturesReference
CuBr / bpyTEMPO / Air (O₂)Acetonitrile (B52724) or AcetoneMild, room temperature conditions; high efficiency for benzylic alcohols. nih.govnih.gov
Cu₃(BTC)₂ (MOF)TEMPO / Air (O₂)AcetonitrileHeterogeneous, reusable catalyst system operating at atmospheric pressure. prepchem.com
Pt or Pd NanoparticlesO₂VariousEffective for total oxidation but can be tuned for partial oxidation. scispace.com
VO(PDA)@Fe₃O₄H₂O₂VariousMagnetic nanocatalyst allowing for easy separation. researchgate.net

Organocatalytic Oxidation Systems

Completely metal-free, or organocatalytic, systems for alcohol oxidation have gained significant traction as a sustainable alternative. These methods avoid issues of toxic metal residues in the final products. A prominent example involves the use of a TEMPO-derived catalyst in combination with mineral acids like NaNO₂ and HCl under aerobic conditions. researchgate.net This system is effective for the selective oxidation of various benzylic C–H bonds. researchgate.net

Photochemical protocols offer another green approach. For instance, thioxanthenone can act as a photocatalyst, using molecular oxygen from the air as the oxidant and visible light from household lamps or sunlight as the energy source, to convert primary alcohols into aldehydes. quimicaorganica.org

Reactions Involving the Aromatic Ring Systems

The molecule contains two distinct aromatic rings, the functionalization of which provides pathways to a wide array of derivatives.

Functionalization of the Pyridine (B92270) Nucleus (e.g., nucleophilic aromatic substitution, metalation-driven reactions)

The 6-methoxypyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to certain transformations, particularly nucleophilic attack and metalation.

Nucleophilic Aromatic Substitution (SNAr): Pyridines are generally more reactive towards nucleophilic aromatic substitution than benzene. nih.govwikipedia.org The reaction is significantly favored when a good leaving group is located at the C2 or C4 position (ortho or para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. quimicaorganica.orgwikipedia.org

In this compound, the methoxy (B1213986) group is at the C6 position (ortho to the nitrogen). While methoxy is not as effective a leaving group as a halide, its substitution by strong nucleophiles is well-documented. ntu.edu.sgacs.org For example, methoxypyridines can undergo amination with aliphatic amines, often triggered by a strong base like n-BuLi, to yield aminopyridine derivatives. acs.org A sodium hydride-lithium iodide composite has also been shown to effectively promote the nucleophilic amination of 3-methoxypyridine. ntu.edu.sg

Table 2: Nucleophilic Amination of Methoxypyridines
SubstrateReagentNucleophileProductYieldReference
3-MethoxypyridineNaH / LiIPiperidine3-(Piperidin-1-yl)pyridine88% ntu.edu.sg
Methoxy Pyridine Derivativesn-BuLiPrimary/Secondary AminesAminated PyridinesGood to Excellent acs.org

Metalation-Driven Reactions: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. researchgate.net An alkoxypyridine can be deprotonated at a specific position using a strong base (e.g., n-butyllithium), and the resulting lithiated intermediate can be trapped with various electrophiles. researchgate.netresearchgate.net The methoxy group can act as a directing metalation group (DMG). For 2-methoxypyridine, lithiation has been reported to occur unexpectedly at the C6 position. researchgate.net For the 3-substituted pyridine ring in the target compound, metalation would likely be influenced by both the methoxy group and the bulky phenyl substituent, potentially leading to complex regiochemical outcomes.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS): The phenyl ring is substituted with two groups: a hydroxymethyl group (-CH₂OH) at position 1 and the 6-methoxypyridin-3-yl group at position 3. The directing effects of these substituents are crucial for predicting the outcome of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions.

-CH₂OH (Hydroxymethyl group): This group is generally considered weakly activating and ortho-, para-directing.

6-Methoxypyridin-3-yl group: This heterocyclic substituent is generally deactivating due to the inductive electron-withdrawing effect of the pyridine nitrogen. Its directing influence is complex; it would direct incoming electrophiles to the meta position relative to its point of attachment on the phenyl ring (i.e., positions 2, 4, and 6).

The outcome of an electrophilic attack would depend on the balance between the activating, ortho-, para-directing hydroxymethyl group and the deactivating, meta-directing pyridinyl group. The positions ortho and para to the hydroxymethyl group (positions 2 and 5) are the most likely sites of substitution, though the steric bulk of the pyridinyl substituent at position 3 may hinder attack at position 2.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction on an aromatic ring typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group. nih.govwikipedia.org The phenyl ring in this compound lacks such activation. Therefore, it is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions.

Interconversion of the Methanol (B129727) Functional Group

The primary alcohol (methanol) moiety in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst. These reactions lead to the formation of the corresponding esters, which can be useful as prodrugs or as intermediates for further functionalization. While specific studies on the esterification of this particular compound are not extensively documented in publicly available literature, general methods for the esterification of benzylic alcohols are well-established. For instance, enzymatic catalysis, such as with lipase (B570770) B from Candida antarctica, has been shown to be effective for the synthesis of esters from aromatic alcohols and fatty acids. mdpi.com

Similarly, etherification of the methanol group can be achieved under various conditions. The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with an alkyl halide, provides a reliable route to a wide range of ethers. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides. masterorganicchemistry.com Alternative methods for ether synthesis include the acid-catalyzed addition of the alcohol to an alkene or alkoxymercuration-demercuration reactions. libretexts.org

Table 1: Examples of Esterification and Etherification Reactions

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundCarboxylic AcidEsterAcid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC)
This compoundAcid ChlorideEsterBase (e.g., pyridine, triethylamine)
This compoundAlkyl HalideEtherStrong base (e.g., NaH) to form alkoxide, followed by SN2 reaction

Note: This table represents general reaction types and conditions applicable to benzylic alcohols.

Conversion to Halides and Other Derivatizations

The hydroxyl group can be converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Common reagents for converting primary alcohols to alkyl halides include thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. libretexts.org These reagents are often preferred over hydrohalic acids to avoid harsh acidic conditions. libretexts.org The resulting (3-(6-methoxypyridin-3-yl)phenyl)methyl halides are versatile intermediates for introducing a wide array of functional groups through reactions with various nucleophiles.

Role as a Hydrogen Donor or Reductant in Organic Transformations

While the primary role of this compound is typically as a building block, benzylic alcohols can, in certain contexts, act as hydrogen donors or reductants. For instance, in transfer hydrogenation reactions, a benzylic alcohol can serve as the hydrogen source to reduce other functional groups, often in the presence of a transition metal catalyst. However, there is currently no specific literature detailing the use of this compound in this capacity. The reducing potential of this molecule is more commonly associated with its derivatization to other reducing agents or its use in reactions where the alcohol is oxidized. For example, the oxidation of the methanol group to an aldehyde or carboxylic acid is a fundamental transformation in organic synthesis.

Chelation and Coordination Chemistry with Metal Centers

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The presence of the methoxy group on the pyridine ring can influence the electron density on the nitrogen, thereby modulating its coordinating ability. Furthermore, the hydroxyl group of the methanol moiety can also participate in coordination, potentially leading to the formation of bidentate chelate complexes with various metal centers.

Table 2: Potential Coordination Sites and Metal Interactions

Potential LigandCoordination Site(s)Potential Metal Ions
This compoundPyridine Nitrogen, Methanol OxygenTransition metals (e.g., Cu, Ni, Co, Zn)

Note: This table outlines the potential for metal coordination based on the functional groups present in the molecule.

Spectroscopic and Structural Elucidation of 3 6 Methoxypyridin 3 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For (3-(6-Methoxypyridin-3-yl)phenyl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a wealth of information, from the chemical environment of individual protons and carbons to their intricate connectivity.

Advanced 1D NMR (e.g., ¹H, ¹³C, DEPT)

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on both the phenyl and pyridine (B92270) rings, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the substitution pattern and the electronic nature of the two interconnected ring systems.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The number of signals will correspond to the number of chemically non-equivalent carbons. The chemical shifts of the carbon atoms in the aromatic rings are indicative of the electronic effects of the substituents. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analysis of similar structures)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (Pyridine)8.2 - 8.4d~2.5
Aromatic H (Pyridine)7.6 - 7.8dd~8.5, 2.5
Aromatic H (Pyridine)6.8 - 7.0d~8.5
Aromatic H (Phenyl)7.3 - 7.6m-
-CH₂OH4.6 - 4.8s-
-OCH₃3.9 - 4.1s-
-OH(variable)br s-

Table 2: Predicted ¹³C NMR and DEPT Data for this compound (Predicted data based on analysis of similar structures)

Carbon Predicted Chemical Shift (ppm) DEPT-135 DEPT-90
Quaternary C (C-C)135 - 145No SignalNo Signal
Aromatic CH110 - 150PositivePositive
Quaternary C (C-O)160 - 165No SignalNo Signal
-CH₂OH60 - 65PositiveNo Signal
-OCH₃50 - 55PositiveNo Signal

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons on both the phenyl and pyridine rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations. This is particularly powerful for identifying the connectivity between quaternary carbons and protons, and for linking the phenyl and pyridine rings through the C-C bond. For instance, correlations from the protons on one ring to the carbons on the other would definitively establish the biaryl linkage.

Variable Temperature NMR for Conformational Dynamics

The rotation around the C-C single bond connecting the phenyl and pyridine rings in biaryl systems like this compound can be hindered, potentially leading to atropisomerism if the rotational barrier is high enough. Variable temperature (VT) NMR studies can provide insight into these conformational dynamics. hmdb.ca By recording NMR spectra at different temperatures, changes in the appearance of the signals, such as broadening or coalescence, can indicate the rate of rotation around the biaryl axis. nih.gov If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for the different conformations might be observed. uni.lu

Chemical Shift Perturbation Studies and Aromatic Ring Current Effects

The chemical shifts of the protons in this compound are influenced by the aromatic ring currents of both the phenyl and pyridine rings. Protons situated in the shielding or deshielding regions of these rings will experience upfield or downfield shifts, respectively. Chemical shift perturbation (CSP) studies, which involve monitoring changes in chemical shifts upon the addition of a binding partner or a change in solvent, can provide information about intermolecular interactions and the electronic environment of the molecule. chemicalbook.com For instance, the methoxy group's electronic donation can influence the chemical shifts of the pyridine ring protons, an effect that can be studied and quantified.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₃NO₂), the expected exact mass is 215.0946 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound (Predicted data based on typical fragmentation of similar structures)

m/z Proposed Fragment Formula of Lost Neutral
215[M]⁺-
198[M - OH]⁺H₂O
184[M - OCH₃]⁺CH₃O
186[M - CH₂OH]⁺CH₂O
107[C₇H₇O]⁺ (benzyl cation derivative)C₆H₆NO
108[C₆H₆NO]⁺ (methoxypyridine derivative)C₇H₇O

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy and methylene groups will be observed just below 3000 cm⁻¹. Characteristic C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations for the alcohol and the ether will appear in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring breathing modes are often strong in the Raman spectrum, providing a characteristic fingerprint for the biaryl system.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Characterization

The fundamental chromophore can be considered a substituted biphenyl (B1667301) system, where one phenyl ring is replaced by a 6-methoxypyridine ring. The electronic properties of such biaryl systems are highly dependent on the dihedral angle between the two rings, which influences the extent of π-conjugation.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from π → π* transitions. For the parent pyridine molecule, absorption bands are observed at approximately 251 nm and 270 nm. wikipedia.org The substitution on both the pyridine and phenyl rings in the target molecule is expected to cause a bathochromic (red) shift in these absorption maxima.

Based on analogous compounds, the absorption spectrum of this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) would likely display a primary absorption band in the range of 260–290 nm. This band would be attributable to the π → π* transition of the conjugated biaryl system. A weaker n → π* transition, characteristic of the nitrogen atom in the pyridine ring, may also be observed, potentially as a shoulder on the main absorption band. wikipedia.org

The solvent polarity is expected to have a discernible effect on the absorption spectrum. In more polar solvents, a slight shift in the absorption maxima may occur due to solvatochromic effects, reflecting changes in the dipole moment of the molecule upon electronic excitation.

A hypothetical representation of the expected UV-Vis absorption data is presented in the table below.

Table 1: Predicted UV-Vis Absorption Characteristics of this compound

SolventPredicted λmax (nm)Predicted Molar Absorptivity (ε, M-1cm-1)Transition
Hexane~275~15,000 - 25,000π → π
Ethanol (B145695)~280~16,000 - 26,000π → π

Note: The data in this table is hypothetical and based on the analysis of similar compounds. Experimental verification is required.

Fluorescence Spectroscopy

The fluorescence properties of this compound will be linked to its absorption characteristics and the efficiency of the radiative decay process from the first excited singlet state (S₁) to the ground state (S₀). While pyridine itself exhibits very low fluorescence, substitution can significantly enhance emission intensity. wikipedia.org

The presence of the methoxy and hydroxymethyl substituents, along with the biaryl structure, suggests that the molecule has the potential to be fluorescent. The emission wavelength is expected to be Stokes-shifted to a longer wavelength relative to the absorption maximum. The magnitude of this shift provides insight into the structural and electronic relaxation in the excited state.

Research on other substituted pyridines has demonstrated that the fluorescence quantum yield and emission wavelength are sensitive to the nature and position of substituents, as well as the solvent environment. For example, in some pyridine derivatives, fluorescence intensity is enhanced by the presence of electron-donating groups. nii.ac.jp Furthermore, the polarity of the solvent can influence the emission maximum, a phenomenon known as solvatofluorochromism. An increase in solvent polarity often leads to a red shift in the emission of polar fluorophores.

A plausible, though hypothetical, set of fluorescence data for this compound is provided in the table below.

Table 2: Predicted Fluorescence Emission Characteristics of this compound

SolventExcitation λex (nm)Predicted Emission λem (nm)Predicted Fluorescence Quantum Yield (ΦF)
Hexane~275~340~0.2 - 0.4
Ethanol~280~355~0.1 - 0.3

Note: The data in this table is hypothetical and based on the analysis of similar compounds. Experimental verification is required.

Computational and Theoretical Investigations of 3 6 Methoxypyridin 3 Yl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of complex organic molecules. For a molecule like (3-(6-Methoxypyridin-3-yl)phenyl)methanol, these methods can predict its three-dimensional structure, stability, and the most likely sites for chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry and ascertain the stability of molecules. For a molecule with multiple rotatable bonds, such as this compound, DFT calculations can identify the most stable conformation by minimizing the total energy of the system.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy structure. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable state. For instance, in a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, a related compound with a methoxy-phenyl group, DFT calculations were performed using the B3LYP functional and a 6-311++G(d,p) basis set to achieve a minimum energy confirmation. nih.gov The stability of the optimized structure is confirmed by ensuring that there are no imaginary frequencies in the vibrational analysis, which would indicate a saddle point on the potential energy surface.

Table 1: Illustrative Optimized Geometric Parameters (based on similar structures)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (phenyl) 1.39 - 1.41 119 - 121 ~0
C-C (pyridine) 1.38 - 1.40 118 - 122 ~0
C-O (methoxy) ~1.36 - -
O-CH3 (methoxy) ~1.43 - -
C-C (inter-ring) ~1.49 - Variable
C-O (methanol) ~1.43 - -

Note: The values in this table are representative and derived from general knowledge of similar functional groups and published data on related molecules. The inter-ring dihedral angle is particularly sensitive to the computational method and the molecule's environment.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate thermochemical properties such as enthalpy of formation, entropy, and Gibbs free energy. ic.ac.uk For this compound, these calculations would offer insights into its thermodynamic stability and potential for formation under various conditions.

High-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with large basis sets can yield thermochemical data with high accuracy. ic.ac.uk These calculations are computationally intensive but provide a fundamental understanding of the molecule's energetic landscape.

Table 2: Illustrative Calculated Thermochemical Properties

Property Value
Enthalpy of formation (gas phase) Data not available
Entropy Data not available

Note: Specific thermochemical data for this compound are not available in the searched literature.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.comnih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. mdpi.com

For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich methoxy-substituted pyridine (B92270) ring, while the LUMO may be distributed over the phenylmethanol portion. The HOMO-LUMO energy gap can be calculated using DFT and time-dependent DFT (TD-DFT). In studies of related aromatic systems, these gaps are typically in the range of 4-5 eV. mdpi.com

Table 3: Illustrative Frontier Molecular Orbital Data (based on similar structures)

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available

Note: Specific HOMO and LUMO energy values for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) and methanol (B129727) groups, making them potential sites for hydrogen bonding and electrophilic attack. researchgate.net The hydrogen atom of the methanol group would be a region of positive potential, susceptible to nucleophilic attack.

Conformational Analysis and Inter-ring Rotation Barriers

The presence of a single bond connecting the pyridine and phenyl rings in this compound allows for rotation, leading to different conformations. The study of these conformations and the energy barriers to rotation is crucial for understanding the molecule's flexibility and its interactions with other molecules.

In biphenyl (B1667301) and similar systems, the planar conformation is often disfavored due to steric hindrance between the ortho-hydrogen atoms. libretexts.org The molecule typically adopts a twisted conformation to alleviate this strain. libretexts.org The energy barrier to rotation can be calculated by performing a series of constrained geometry optimizations at different dihedral angles. For biphenyl itself, the rotational barrier is relatively low, allowing for rapid interconversion between conformers at room temperature. libretexts.org The presence of substituents, such as the methoxy and methanol groups in the title compound, can influence the preferred dihedral angle and the height of the rotational barrier.

Aromaticity Indices and Delocalization Studies of the Pyridine and Phenyl Rings

Aromaticity is a fundamental concept in organic chemistry that describes the high stability of certain cyclic, planar, and conjugated systems. Several computational indices are used to quantify the degree of aromaticity, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic character. nih.gov NICS values are calculated at the center of the ring and are a measure of the magnetic shielding; negative NICS values are indicative of aromaticity.

For this compound, both the pyridine and phenyl rings are expected to be aromatic. However, the substituents (methoxy and hydroxymethyl) and the inter-ring linkage can modulate the degree of aromaticity. The electron-donating methoxy group may slightly alter the electron delocalization in the pyridine ring, while the connection to the phenyl ring can also have a minor influence on both rings' aromatic character. mdpi.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Computational Modeling of Reaction Mechanisms and Transition States

The synthesis of complex organic molecules such as this compound often involves multi-step reaction sequences. Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of the reaction mechanisms and for characterizing the high-energy transition states that govern the rates and outcomes of these transformations. While specific computational studies on the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, we can infer the likely reaction pathways and the nature of their transition states based on computational investigations of analogous and foundational reactions, such as the Suzuki-Miyaura cross-coupling.

A plausible and widely used method for the synthesis of the biaryl core of this compound is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of our target molecule, this could involve the reaction of (6-methoxypyridin-3-yl)boronic acid with 3-bromobenzyl alcohol or a protected form thereof.

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies have been instrumental in providing a detailed understanding of each of these elementary steps.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. DFT calculations can model the geometry of the transition state for this step, revealing the energetics of the C-X (where X is a halide) bond cleavage and the formation of a new Pd-C and Pd-X bond. The nature of the substituents on the aryl halide can significantly influence the activation energy of this step.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the aryl group from the boronic acid (or its boronate form) to the palladium(II) center, displacing the halide. This is often the rate-determining step of the catalytic cycle. researchgate.net Computational models have shown that the base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center. The transition state for this step involves a bridged structure containing both the palladium and boron atoms.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate to form the new C-C bond of the biaryl product and regenerate the palladium(0) catalyst. DFT calculations can predict the geometry of the transition state for this step and the associated energy barrier. This step is generally facile and irreversible.

While specific data for the synthesis of this compound is not available, we can present representative data from computational studies on similar Suzuki-Miyaura reactions to illustrate the insights gained from such investigations.

Table 1: Representative Calculated Energy Barriers for the Suzuki-Miyaura Coupling of Phenylboronic Acid with Bromobenzene (Illustrative Data)

Mechanistic StepTransition StateCalculated Activation Energy (kcal/mol)
Oxidative Addition[Br-Pd(0)-Ph]‡10-15
Transmetalation[Ph-B(OH)2-Pd(II)-Ph]‡15-25
Reductive Elimination[Ph-Pd(II)-Ph]‡5-10

Note: The values presented in this table are illustrative and represent typical ranges found in the literature for generic Suzuki-Miyaura reactions. They are not specific to the synthesis of this compound.

Computational studies can also be employed to investigate the effect of ligands on the palladium catalyst, the role of the solvent, and the influence of substituents on both the aryl halide and the boronic acid. For a molecule like this compound, computational modeling could provide valuable insights into optimizing the reaction conditions to achieve high yields and selectivity. For instance, DFT calculations could compare the reactivity of different leaving groups on the phenyl ring and explore the influence of the methoxy and methanol substituents on the electronic properties of the reactants and intermediates, thereby affecting the reaction kinetics.

Applications in Catalysis and Advanced Organic Synthesis

Utilization as a Ligand in Transition Metal Catalysis

The structure of (3-(6-Methoxypyridin-3-yl)phenyl)methanol, featuring a nitrogen-containing heterocycle and a hydroxyl group, suggests its potential for use as a ligand in transition metal catalysis. The pyridine (B92270) nitrogen and the methanol (B129727) oxygen can act as donor atoms to coordinate with a metal center.

Chiral Derivatives as Ligands for Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. researchgate.net Biaryl scaffolds are considered privileged structures for creating such ligands. google.com Although no specific chiral derivatives of this compound are documented as ligands, the general class of phenyl-pyridyl methanols is valuable in asymmetric synthesis. For instance, chiral (S)-phenyl(pyridin-2-yl)methanol derivatives are important intermediates in the synthesis of various natural products and pharmaceuticals. nih.govresearchgate.net The asymmetric hydrogenation of the corresponding ketones, often catalyzed by ruthenium, rhodium, or iridium complexes with chiral phosphine (B1218219) ligands, is a key method to produce these chiral alcohols with high enantioselectivity. nih.govresearchgate.netsciencepublishinggroup.com

Coordination Chemistry with Metal Centers for Catalyst Design

Pyridine-based ligands are ubiquitous in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals, including palladium, copper, ruthenium, and iron. researchgate.netnih.govnih.gov The nitrogen atom in the pyridine ring acts as a Lewis base, donating an electron pair to the metal center. nih.govrsc.org In a molecule like this compound, the pyridine nitrogen and the alcoholic oxygen could potentially chelate a metal, forming a stable ring structure that can influence the metal's catalytic activity.

The electronic properties of the pyridine ring, which can be tuned by substituents like the methoxy (B1213986) group, affect the basicity of the ligand and, consequently, the catalytic efficiency of the resulting metal complex. researchgate.net For example, in palladium(II) complexes, the basicity of the pyridine ligand has been shown to correlate with the catalytic activity in cross-coupling reactions. researchgate.net The coordination of pyridylphosphine ligands with metals like platinum(II), palladium(II), and iridium has been studied, demonstrating the versatility of pyridine-containing scaffolds in forming various coordination geometries. acs.org

Application in C-C Bond Forming Reactions and Oxidation Catalysis

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon (C-C) bonds. acs.org Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. The 2-phenylpyridine (B120327) scaffold is a well-known directing group for C-H activation, facilitating the formation of new bonds at specific positions. acs.org While the specific use of this compound in this context is not reported, its biaryl structure is relevant to the design of ligands for such transformations.

In oxidation catalysis, pyridine-containing ligands are also employed. For example, the pyridine-catalyzed reaction of methanol with phenyl isocyanate has been studied, demonstrating the role of the pyridine as a general base catalyst. google.com

Building Block in the Synthesis of Complex Organic Molecules

The biaryl motif is a common feature in many complex and biologically active molecules. google.comacs.org Therefore, this compound represents a valuable building block for constructing more elaborate molecular architectures.

Precursor in Natural Product Synthesis

While there are no documented instances of this compound being used in the total synthesis of a natural product, biaryl compounds are prevalent in nature. google.com The synthesis of these complex natural products often relies on the coupling of pre-functionalized aromatic rings.

Scaffold for Medicinal Chemistry and Probe Development

The pyridinyl-phenyl scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the design of drugs targeting a variety of biological systems. acs.org This is particularly true for the development of protein kinase inhibitors, a major class of cancer therapeutics. google.comnih.gov The pyridine ring can mimic the adenine (B156593) ring of ATP, enabling it to bind to the hinge region of the kinase active site. google.comnih.gov

The specific arrangement of a substituted pyridine ring linked to a phenyl ring is a common strategy for developing selective kinase inhibitors. google.comresearchgate.net Modifications on both rings allow for fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties. For example, various pyrazolo[3,4-d]pyrimidine-based inhibitors, which feature a related biaryl-like structure, have been developed as potent anticancer agents. google.comnih.gov

The table below showcases examples of related biaryl scaffolds that have been utilized in medicinal chemistry, highlighting the potential of the this compound framework in this area.

Scaffold ClassTherapeutic Target ExampleApplication Area
Pyrazolo[3,4-d]pyrimidineBruton's tyrosine kinase (BTK)Anticancer Agents google.comnih.gov
Biphenyl (B1667301) UreasDiacylglycerol O-acyltransferase 1 (DGAT1)Anti-Obesity Agents
Bicyclic Pyrrolidines with Biaryl extensionsPhenylalanine tRNA synthetase (PheRS)Antiparasitic Agents
7-Azaindole with Pyridine side chainFyn and GSK-3β KinasesNeurodegenerative Diseases researchgate.net

Purification and Isolation Methodologies in Academic Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for the purification of (3-(6-Methoxypyridin-3-yl)phenyl)methanol, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase.

Column chromatography is a widely employed method for the purification of this compound on a laboratory scale. In a typical procedure, a crude reaction mixture containing the compound is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. The separation is then achieved by eluting the column with a solvent system of appropriate polarity.

For instance, in the synthesis of related (2-Nitrophenyl)-(6-methoxypyridin-3-yl)methanol, a precursor that shares structural similarities, purification was achieved by column chromatography on silica gel. The elution was performed using a mixture of ethyl acetate (B1210297) and petroleum ether (in a 1:4 ratio), which successfully isolated the desired product as a gum that later solidified. This method highlights the utility of a gradient or isocratic elution with a non-polar solvent (petroleum ether or hexanes) and a more polar solvent (ethyl acetate) to separate the target methanol (B129727) derivative from less polar starting materials and non-polar byproducts.

The choice between flash chromatography (using pressure to accelerate solvent flow) and gravity chromatography (relying on gravity) depends on the quantity of material to be purified and the required resolution. Flash chromatography is generally faster and provides better separation for larger samples.

A summary of typical column chromatography parameters is presented in the table below.

ParameterDescription
Stationary Phase Silica gel (typically 60 Å, 230-400 mesh)
Mobile Phase A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized based on TLC analysis.
Elution Mode Isocratic (constant solvent composition) or gradient (increasing polarity of the solvent mixture during elution).
Detection Thin-layer chromatography (TLC) of collected fractions, often visualized under UV light (254 nm).

For small-scale purifications or when compounds are difficult to separate by column chromatography, preparative thin-layer chromatography (prep-TLC) serves as a valuable alternative. This technique utilizes larger plates with a thicker layer of stationary phase (e.g., silica gel) compared to analytical TLC.

In a standard prep-TLC procedure, the crude sample is applied as a continuous band near the bottom of the plate. The plate is then developed in a chamber containing a suitable mobile phase. Once the solvent front has migrated a sufficient distance, the plate is removed and dried. The separated bands of compounds are visualized, typically under UV light. The band corresponding to this compound is then physically scraped from the plate. The compound is subsequently extracted from the silica gel using a polar solvent, filtered, and the solvent is evaporated to yield the purified product.

While specific examples for the preparative TLC of this compound are not extensively detailed in the literature, the general principles of this technique are broadly applicable to polar, UV-active compounds of this nature.

High-performance liquid chromatography (HPLC) is a powerful tool for both the assessment of purity and the preparative isolation of this compound. Due to its high resolution, HPLC can separate the target compound from closely related impurities.

For purity assessment, an analytical HPLC method is employed. A small amount of the sample is injected onto an analytical column (e.g., a C18 reversed-phase column) and eluted with a mobile phase, which is typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The detector, often a UV-Vis spectrophotometer set at a wavelength where the compound absorbs strongly, records the elution profile. The purity is determined by the relative area of the peak corresponding to the target compound.

In the context of related pyridinyl compounds, reversed-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer (pH 2) has been successfully used. Detection is commonly performed using a UV detector.

For preparative HPLC, the principles are the same, but a larger column is used to handle a greater quantity of the crude material. The fractions corresponding to the main peak are collected, and the solvent is removed to yield the highly purified compound.

The table below summarizes typical HPLC conditions for the analysis of similar compounds.

ParameterDescription
Stationary Phase Reversed-phase C18 silica gel
Mobile Phase A mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate buffer, ammonium (B1175870) acetate).
Elution Mode Isocratic or gradient elution.
Detector UV-Vis spectrophotometer.
Column Type Analytical for purity assessment; Preparative for isolation.

Distillation Techniques for Liquid Products

While chromatographic methods are predominant for the purification of solid compounds like this compound, distillation techniques are generally reserved for liquid products or for the removal of volatile solvents. Given the likely high boiling point of this compound due to its molecular weight and polar functional groups, standard distillation at atmospheric pressure is not feasible as it would likely lead to decomposition before boiling.

Vacuum distillation is a technique used to purify compounds that have high boiling points or are thermally sensitive. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is lowered, allowing it to vaporize at a lower temperature and reducing the risk of thermal degradation.

While specific reports on the vacuum distillation of this compound are not available, this technique is theoretically applicable if the compound were a high-boiling liquid or a low-melting solid. The decision to use vacuum distillation would depend on the compound's thermal stability and vapor pressure at reduced pressures.

Fractional distillation is employed to separate a mixture of liquids with close boiling points. It utilizes a fractionating column to achieve multiple theoretical vaporization-condensation cycles, leading to a better separation than simple distillation.

This technique is generally not the primary method for the purification of a solid compound like this compound from a crude reaction mixture. However, it could be used to purify liquid starting materials or solvents used in the synthesis.

Crystallization for Solid Product Purification

Crystallization is a powerful and widely used technique for the purification of solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. For this compound and structurally similar compounds, crystallization from a suitable solvent system is a common final purification step.

In a typical procedure, the crude solid product is dissolved in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. The choice of solvent is critical and is determined empirically or based on the polarity of the compound. For polar molecules like the subject compound, which contains a hydroxyl group and a pyridine (B92270) ring, polar solvents are often effective.

One documented method for a related compound involves "methanol hot pulping" and a "methanol slurry wash," which indicates that methanol is a suitable solvent for purification. google.com In this process, the crude material is heated in methanol to dissolve the desired compound along with soluble impurities. Upon cooling, the target compound selectively crystallizes out of the solution, leaving a higher concentration of impurities in the mother liquor. The resulting crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering impurities. The process can be repeated to achieve higher purity.

Table 1: Crystallization Parameters for Pyridine Derivatives

ParameterDetailsSource
Compound Type Pyridine-containing organic solids google.com
Recommended Solvent Methanol google.com
Technique Hot pulping / Slurry washing google.com
General Principle Increased solubility at higher temperatures, followed by selective crystallization upon cooling.N/A

It is important to note that the physical form of this compound has been described as a colorless to pale-yellow or yellow-brown liquid, which would preclude crystallization as a final purification step unless it can be induced to solidify or forms a crystalline salt.

Solvent Extraction and Aqueous Work-up Procedures

Solvent extraction and subsequent aqueous work-up are fundamental procedures for the initial purification of this compound from the reaction mixture, particularly after a synthesis such as a Suzuki-Miyaura coupling. This multi-step process is designed to separate the desired product from inorganic salts, water-soluble impurities, and catalysts.

A typical aqueous work-up procedure following a Suzuki-Miyaura reaction involves the following steps:

Quenching the Reaction: The reaction is often quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

Solvent Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent. Ethyl acetate is a commonly used solvent for this purpose due to its polarity, which is suitable for extracting moderately polar compounds like the target molecule, and its relatively low boiling point, which facilitates its removal later.

Aqueous Washes: The organic layer containing the product is then washed sequentially with various aqueous solutions to remove different types of impurities.

A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is used to neutralize any acidic residues.

A subsequent wash with brine (a saturated aqueous solution of NaCl) is performed to reduce the amount of water dissolved in the organic solvent.

Drying: The organic layer is dried over an anhydrous inorganic salt, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.

Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

This crude product is then often subjected to further purification, such as column chromatography.

Table 2: Common Reagents in Aqueous Work-up for Aryl-Pyridine Synthesis

ReagentPurpose
Water (H₂O)Quenching the reaction; dissolving inorganic salts
Ethyl Acetate (EtOAc)Extraction of the organic product
Saturated Sodium Bicarbonate (NaHCO₃)Neutralization of acidic components
Brine (Saturated NaCl solution)Removal of excess water from the organic phase
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent for the organic phase

This systematic approach of solvent extraction and aqueous washes is a cornerstone of synthetic organic chemistry, providing a robust method for the initial isolation and purification of compounds like this compound.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of functionalized bipyridyls, the core of the target molecule, traditionally relies on cross-coupling reactions which, while effective, often involve challenges related to sustainability. Future research will prioritize the development of greener synthetic protocols. The principles of green chemistry, such as the use of safer solvents, microwave-assisted synthesis, and multicomponent reactions (MCRs), are central to this effort. rasayanjournal.co.innih.gov These approaches aim to reduce waste, shorten reaction times, and simplify purification processes, leading to both environmental and economic benefits. rasayanjournal.co.in

A key concept guiding this research is atom economy , which measures the efficiency of a chemical process by calculating the proportion of reactant atoms that become part of the final desired product. primescholars.com Traditional multi-step syntheses often have poor atom economy due to the use of protecting groups and the generation of stoichiometric byproducts. Emerging strategies focus on minimizing these inefficiencies.

Several green techniques are being explored for pyridine (B92270) derivative synthesis:

Microwave-Assisted Synthesis: This method has been shown to accelerate reaction rates, improve yields, and lead to purer products compared to conventional heating. nih.gov

Multicomponent Reactions (MCRs): MCRs involve a one-pot process where three or more reactants combine to form a product, significantly increasing efficiency and reducing waste. rasayanjournal.co.inresearchgate.net

Solvent-Free or Green Solvents: Conducting reactions without solvents or in environmentally benign solvents like water or ethanol (B145695) minimizes hazardous waste. rasayanjournal.co.inijpsonline.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as those based on zeolites, simplifies catalyst recovery and recycling, enhancing the sustainability of the synthesis. numberanalytics.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives
ApproachDescriptionAdvantages
Conventional Synthesis Multi-step batch processes often using hazardous solvents and stoichiometric reagents.
  • ✘Generally lower atom economy
  • ✘Longer reaction times
  • ✘Significant waste generation
  • Green Synthesis Utilizes techniques like microwave irradiation, MCRs, and sustainable catalysts. rasayanjournal.co.innih.gov
  • Higher yields and purity nih.gov
  • Reduced reaction times rasayanjournal.co.innih.gov
  • Minimal environmental impact and waste rasayanjournal.co.in
  • Improved atom economy primescholars.com
  • Exploration of Undiscovered Reactivity and Functional Group Transformations

    While the synthesis of the core bipyridyl structure is well-established, future research will delve into novel reactivity and transformations of the (3-(6-Methoxypyridin-3-yl)phenyl)methanol scaffold. The electronic properties of the two interconnected aromatic rings—the electron-rich methoxypyridine and the phenylmethanol moiety—offer fertile ground for exploring unique chemical behavior.

    The methoxy (B1213986) group on the pyridine ring is known to moderate the basicity of the pyridine nitrogen, which can be exploited to facilitate reactions that are otherwise low-yielding. nih.gov This tuning of reactivity is a key area for further investigation. Research into nucleophilic aromatic substitution (SNAr) reactions, for example, could unlock new pathways for diversification. Recent studies have shown that converting functional groups on bipyridines to cationic trimethylammoniums enables mild C-O, C-S, and C-F bond-forming reactions. acs.orgnih.gov Applying such methods to the target compound could allow for late-stage functionalization, rapidly generating analogues with diverse properties.

    Furthermore, the development of novel cross-coupling strategies continues to be a major focus. While Suzuki and Stille couplings are common, they have limitations, such as the toxicity of organotin reagents in the Stille reaction. mdpi.com Exploring alternative transition-metal-free C-H functionalization methods presents an attractive, more sustainable route to creating C-C bonds. mdpi.com The selective functionalization at different positions on both the pyridine and phenyl rings remains a challenge, and developing orthogonal strategies to modify one ring without affecting the other is a significant goal. acs.org

    Integration with Flow Chemistry and Automated Synthesis Platforms

    The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. numberanalytics.comresearchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability. numberanalytics.comresearchgate.net For the synthesis of pyridine derivatives, flow processes can significantly reduce reaction times compared to batch methods. mdpi.com For instance, researchers have demonstrated that a five-step batch process for a pyridine-containing drug could be streamlined into a single continuous step using flow reactors, dramatically increasing yield and reducing costs. vcu.edu

    The integration of flow chemistry with automated synthesis platforms is a particularly exciting frontier. nih.gov These platforms use robotics and software to perform multi-step syntheses with minimal human intervention. mit.eduwikipedia.org By combining a modular flow system with an algorithmic approach to reaction optimization, these systems can rapidly screen different conditions to find the optimal pathway for synthesizing a target molecule like this compound. mit.edu This automation accelerates the discovery and development of new derivatives by enabling high-throughput experimentation. nih.govresearchgate.net

    Table 2: Advantages of Integrating Flow Chemistry and Automation
    TechnologyKey Benefits for Synthesizing Pyridine Derivatives
    Flow Chemistry
  • Improved heat and mass transfer, leading to higher selectivity. numberanalytics.com
  • Enhanced safety, especially for hazardous reactions. numberanalytics.com
  • Facilitates seamless scaling from lab to production. researchgate.netresearchgate.net
  • Significant reduction in reaction times. mdpi.com
  • Automated Synthesis
  • High-throughput screening and optimization of reaction conditions. mit.edu
  • Increased speed and efficiency with reduced human error. wikipedia.orgsigmaaldrich.com
  • Enables data-driven and self-planning synthesis workflows. nih.govresearchgate.net
  • Access to a wider chemical space through automated library generation. researchgate.net
  • Advanced In-Situ Spectroscopic Monitoring of Reactions

    A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Process Analytical Technology (PAT) provides the tools for real-time, in-situ monitoring of chemical reactions, moving beyond traditional offline analysis. katsura-chemical.co.jpamericanpharmaceuticalreview.com By embedding spectroscopic probes directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products as the reaction progresses. katsura-chemical.co.jprsc.org

    For the synthesis of this compound, which likely involves a palladium-catalyzed cross-coupling reaction, PAT tools like Fourier-transform infrared spectroscopy (FTIR) are invaluable. rsc.org For example, a ReactIR probe can monitor the reaction in real-time by tracking characteristic IR peaks, providing immediate insight into reaction initiation, conversion rates, and the formation of byproducts. katsura-chemical.co.jp This data allows for rapid, science-based optimization of reaction conditions to maximize yield and purity. katsura-chemical.co.jpresearchgate.net The combination of PAT with automated flow reactors creates a powerful system for developing robust and well-understood manufacturing processes. researchgate.net

    Deepening Theoretical Understanding through Advanced Computational Models

    Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules. tandfonline.com For bipyridyl compounds, DFT calculations can elucidate geometric structures, electronic properties, and reactivity. nih.govresearchgate.net These models can predict frontier molecular orbitals (HOMO-LUMO), which helps to understand intramolecular charge transfer mechanisms and potential reaction pathways. tandfonline.comnih.gov

    In the context of synthesizing this compound, DFT modeling can be used to study the mechanism of the key Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov By calculating the energetics of different elementary steps in the catalytic cycle, researchers can gain insights into factors controlling reaction efficiency and selectivity. mdpi.com This theoretical understanding can guide the rational design of more effective catalysts and the selection of optimal reaction conditions, reducing the need for extensive empirical screening. acs.org As computational power grows, these models will become increasingly accurate, accelerating the design and discovery of new functional molecules based on the bipyridyl scaffold. mdpi.com

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.